molecular formula C25H21N5O4S2 B2754442 N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 921066-02-6

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2754442
CAS No.: 921066-02-6
M. Wt: 519.59
InChI Key: HMQAIOOSYFJVLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyridine ring substituted at the 2 and 6 positions with benzothiazole rings. Each benzothiazole ring is further substituted with a methoxy group and a methyl group .

Scientific Research Applications

Polymer Synthesis and Characterization

Researchers have synthesized novel polyimides derived from aromatic dianhydride monomers, including those containing pyridine moieties, indicating potential applications of similar compounds in the creation of new polymeric materials. These polyimides exhibit good solubility, thermal stability, and mechanical properties, suggesting their utility in high-performance and electronic applications (Wang et al., 2006).

Extraction and Separation Technology

A study on new bis(triazinyl) pyridines for selective extraction of americium(III) highlights the compound's resistance to hydrolysis and radiolysis, enhancing the separations of americium(III) from europium(III) in nitric acid. This application is crucial for nuclear waste management and the recycling of valuable materials (Hudson et al., 2006).

Solar Energy Conversion

In the field of solar energy, pyridine-anchor co-adsorbents have been synthesized to improve the performance of dye-sensitized solar cells (DSSCs). These co-adsorbents, when used with a ruthenium complex, have shown to enhance the absorption in the low wavelength region, suppress charge recombination, and increase the overall conversion efficiency of DSSCs (Wei et al., 2015).

Environmental Remediation

A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide has been developed for the removal of Zn2+ and Cd2+ ions from industrial wastes. This study showcases the compound's high adsorption capacity, stability, and ease of separation, making it an effective solution for water purification and the treatment of industrial effluents (Zargoosh et al., 2015).

Properties

IUPAC Name

2-N,6-N-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c1-12-8-10-16(33-3)18-20(12)35-24(27-18)29-22(31)14-6-5-7-15(26-14)23(32)30-25-28-19-17(34-4)11-9-13(2)21(19)36-25/h5-11H,1-4H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQAIOOSYFJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=C5S4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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